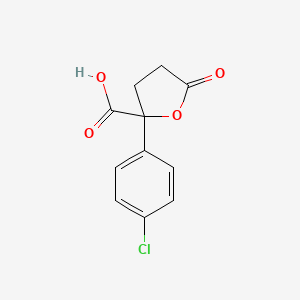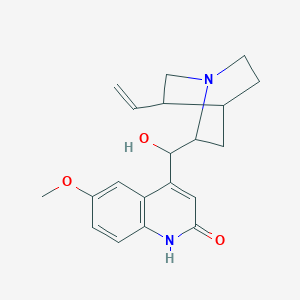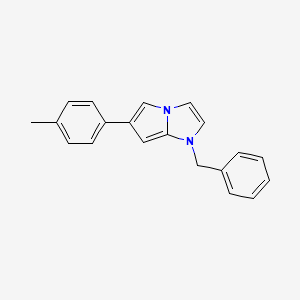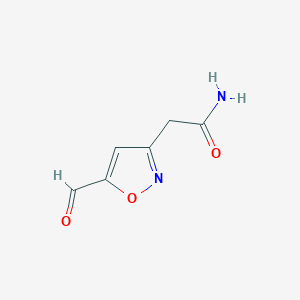
2-(5-Formylisoxazol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Formylisoxazol-3-yl)acetamide is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of ethoxycarbonyl formonitrile oxide with suitable dipolarophiles under microwave conditions . This reaction yields ester-functionalized isoxazoles, which can then be further modified to introduce the formyl and acetamide groups.
Industrial Production Methods: While specific industrial production methods for 2-(5-Formylisoxazol-3-yl)acetamide are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(5-Formylisoxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: 2-(5-Carboxyisoxazol-3-yl)acetamide
Reduction: 2-(5-Hydroxymethylisoxazol-3-yl)acetamide
Substitution: Various substituted acetamide derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-(5-Formylisoxazol-3-yl)acetamide is not fully elucidated. similar isoxazole derivatives are known to interact with biological targets such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The acetamide group can enhance the compound’s binding affinity to specific molecular targets .
Comparaison Avec Des Composés Similaires
- 2-(5-Methylisoxazol-3-yl)acetamide
- 2-(5-Phenylisoxazol-3-yl)acetamide
- 2-(5-Hydroxyisoxazol-3-yl)acetamide
Comparison: 2-(5-Formylisoxazol-3-yl)acetamide is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity. Compared to its methyl, phenyl, and hydroxy analogs, the formyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .
Propriétés
Numéro CAS |
220780-55-2 |
|---|---|
Formule moléculaire |
C6H6N2O3 |
Poids moléculaire |
154.12 g/mol |
Nom IUPAC |
2-(5-formyl-1,2-oxazol-3-yl)acetamide |
InChI |
InChI=1S/C6H6N2O3/c7-6(10)2-4-1-5(3-9)11-8-4/h1,3H,2H2,(H2,7,10) |
Clé InChI |
QTLPLPHCVRPXFV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(ON=C1CC(=O)N)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B12874879.png)
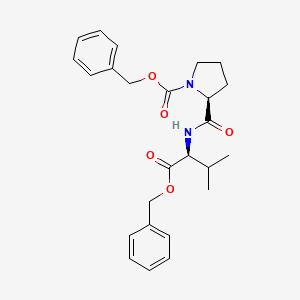
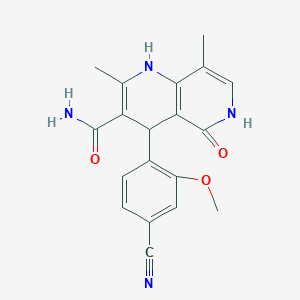
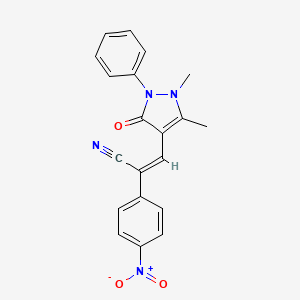
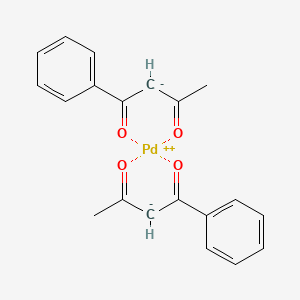
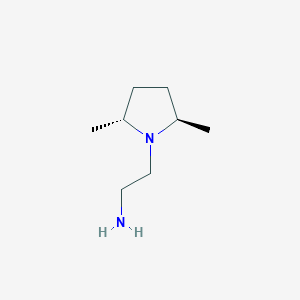
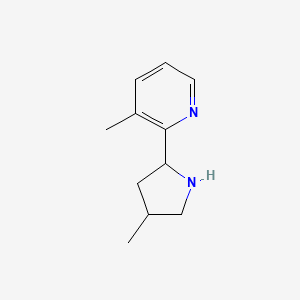
![2-[2-[2-(4,5-dihydro-1,3-oxazol-2-yl)-3-phenylphenyl]-6-phenylphenyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12874921.png)
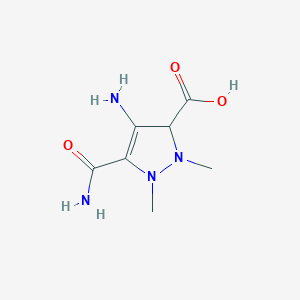
![5-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12874940.png)
